(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Thionyl chloride" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and benzaldehyde to form 4-phenylcyclohexanone", "Step 2: Reduction of 4-phenylcyclohexanone with sodium borohydride to form 4-phenylcyclohexanol", "Step 3: Conversion of 4-phenylcyclohexanol to 4-phenylcyclohexanone by oxidation with chromic acid", "Step 4: Condensation of 4-phenylcyclohexanone with ammonium acetate to form 4-phenyl-3,4-dihydroquinolin-2(1H)-one", "Step 5: Reduction of 4-phenyl-3,4-dihydroquinolin-2(1H)-one with sodium borohydride to form (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid", "Step 6: Conversion of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylic acid to (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride by reaction with thionyl chloride" ] } | |
CAS No. |
54395-73-2 |
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C10H16ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
HYRPDMOJNQURHZ-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2C(=O)Cl |
SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
solubility |
not available |
Origin of Product |
United States |
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